molecular formula C34H36N6O6 B7855128 1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)methanamine hemioxalate

1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)methanamine hemioxalate

Cat. No.: B7855128
M. Wt: 624.7 g/mol
InChI Key: JJXXKBZNPQCDPG-UHFFFAOYSA-N
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Description

1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)methanamine hemioxalate is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[(5-methoxy-1H-indol-3-yl)methyl]-1-pyridin-3-ylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H17N3O.C2H2O4/c2*1-20-14-4-5-16-15(7-14)13(11-19-16)10-18-9-12-3-2-6-17-8-12;3-1(4)2(5)6/h2*2-8,11,18-19H,9-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXXKBZNPQCDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CNCC3=CN=CC=C3.COC1=CC2=C(C=C1)NC=C2CNCC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)methanamine hemioxalate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated at the 5-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.

    N-Alkylation: The methoxylated indole is then subjected to N-alkylation with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)methanamine hemioxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)methanamine hemioxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)methanamine hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methoxy-1H-indol-3-yl)-N-methylmethanamine: Lacks the pyridin-3-ylmethyl group, resulting in different biological activities.

    1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with the pyridine ring attached at a different position, leading to variations in reactivity and biological effects.

Uniqueness

1-(5-methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)methanamine hemioxalate is unique due to the presence of both the methoxyindole and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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